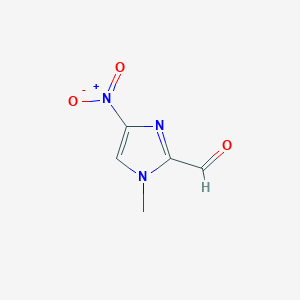
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one
Overview
Description
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one, also known as DPQ, is a heterocyclic compound with a pyrazolone and quinoxaline fused together. DPQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one acts as a potent inhibitor of PARP, which plays a critical role in DNA repair. PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has also been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of PARP, PKA, and PKC. 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In addition, 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has several advantages for lab experiments, including its high potency as a PARP inhibitor and its ability to induce apoptosis in cancer cells. However, 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has several limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one in various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to understand the mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one and its effects on cellular processes.
Scientific Research Applications
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and has been investigated as a potential therapeutic agent for cancer and neurodegenerative diseases.
properties
IUPAC Name |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-6(5-12-15-10)9-11(17)14-8-4-2-1-3-7(8)13-9/h1-5H,(H,14,17)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUXKUPGFXJPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CNNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512056 | |
| Record name | 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | |
CAS RN |
73894-33-4 | |
| Record name | 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole](/img/structure/B3357516.png)





